REACTION_CXSMILES
|
[Cl-].[Si]([N:9]1[C@H:12]([CH2:13][C:14](SC)(SC)SC)[C@@H:11]([C@H](O)C)[C:10]1=[O:24])(C(C)(C)C)(C)C.[C:25](=O)(O)[O-:26].[Na+].C[OH:31]>>[C:14]([CH2:13][CH:12]1[NH:9][C:10](=[O:24])[CH2:11]1)([O:26][CH3:25])=[O:31] |f:2.3|
|
Name
|
|
Quantity
|
12.37 g
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
(3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-[2,2,2-tri(methylthio)ethyl]azetidin-2-one
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)N1C([C@@H]([C@H]1CC(SC)(SC)SC)[C@@H](C)O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8.99 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture (heavy white precipitate) is stirred at 0° C. for 3 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
This mixture is then filtered
|
Type
|
WASH
|
Details
|
the solid residue is washed with additional methanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washings are concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between ethyl acetate and saturated aqueous ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous ammonium chloride solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
gives an oil which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on a silica gel column (3:2 cyclohexane:ethyl acetate)
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)CC1CC(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |